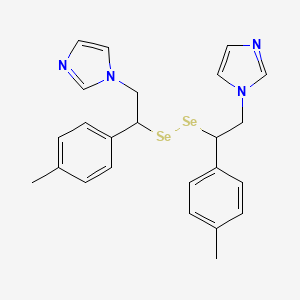
Antifungal agent 43
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antifungal agent 43 is a novel compound developed to combat fungal infections. It belongs to a class of antifungal agents that target specific pathways in fungal cells, making it effective against a wide range of fungal pathogens. This compound has shown promise in both clinical and industrial applications due to its unique properties and mechanisms of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Antifungal agent 43 involves multiple steps, starting with the preparation of key intermediates. The initial step typically involves the formation of a core structure through a series of condensation and cyclization reactions. Common reagents used in these steps include organic solvents like chloroform and methanol, as well as catalysts such as phosphatidylcholine and cholesterol .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions are carefully controlled to maintain the integrity of the compound and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
Antifungal agent 43 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure to enhance its antifungal properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogens. The reaction conditions typically involve controlled temperatures and pH levels to ensure optimal results .
Major Products
The major products formed from these reactions are derivatives of this compound with enhanced efficacy and stability. These derivatives are often tested for their antifungal activity to identify the most potent forms of the compound.
Scientific Research Applications
Antifungal agent 43 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the mechanisms of antifungal agents and develop new derivatives with improved properties.
Biology: Employed in research to understand fungal cell biology and the pathways targeted by antifungal agents.
Mechanism of Action
Antifungal agent 43 exerts its effects by targeting specific molecular pathways in fungal cells. It binds to ergosterol in the fungal cell membrane, disrupting cell permeability and leading to cell death. This mechanism is similar to that of other polyene antifungal agents but with enhanced specificity and reduced toxicity .
Comparison with Similar Compounds
Similar Compounds
Amphotericin B: A polyene antifungal agent that also targets ergosterol but has higher toxicity.
Itraconazole: A triazole antifungal that inhibits ergosterol synthesis but has a different mechanism of action.
Posaconazole: Another triazole antifungal with a broader spectrum of activity compared to Itraconazole
Uniqueness
Antifungal agent 43 stands out due to its unique structure and enhanced specificity for fungal cells. It has shown lower toxicity compared to Amphotericin B and a broader spectrum of activity compared to Itraconazole. These properties make it a promising candidate for further development and clinical use .
Properties
Molecular Formula |
C24H26N4Se2 |
|---|---|
Molecular Weight |
528.4 g/mol |
IUPAC Name |
1-[2-[[2-imidazol-1-yl-1-(4-methylphenyl)ethyl]diselanyl]-2-(4-methylphenyl)ethyl]imidazole |
InChI |
InChI=1S/C24H26N4Se2/c1-19-3-7-21(8-4-19)23(15-27-13-11-25-17-27)29-30-24(16-28-14-12-26-18-28)22-9-5-20(2)6-10-22/h3-14,17-18,23-24H,15-16H2,1-2H3 |
InChI Key |
RWVYKGJWKKMOJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CN2C=CN=C2)[Se][Se]C(CN3C=CN=C3)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


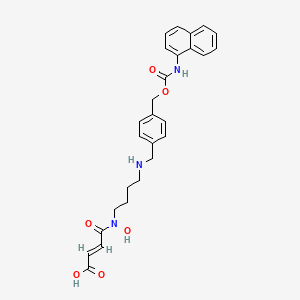

![methyl (1S,15E,18R)-15-ethylidene-18-(hydroxymethyl)-17-methyl-12-oxo-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate](/img/structure/B12396338.png)
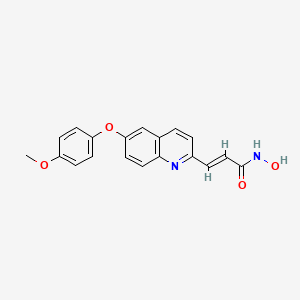
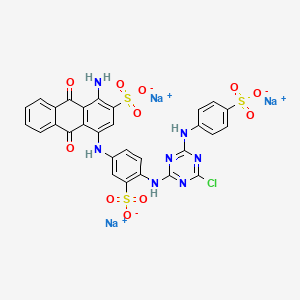
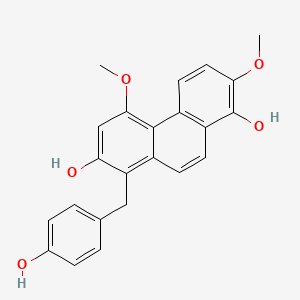
![(2R,3S,5R)-2-(6-aminopurin-9-yl)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B12396360.png)
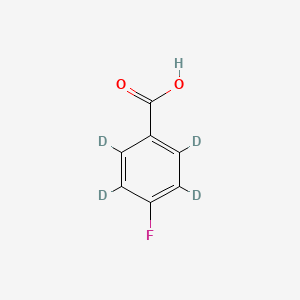
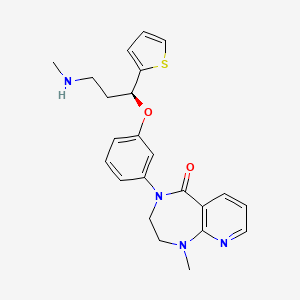
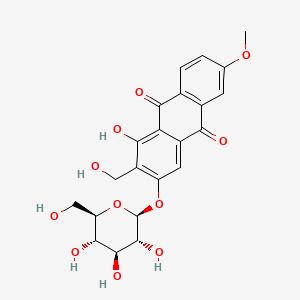
![N-(5-Fluoro-6-(4-fluoro-3-(2-(3-(trifluoromethoxy)phenyl)acetamido)phenoxy)benzo[d]thiazol-2-yl)-3-oxocyclobutane-1-carboxamide](/img/structure/B12396369.png)



